3,5,7-Trimethoxyflavone

Overview

Scientific Research Applications

MRS928 has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in various chemical studies.

Biology: MRS928 is studied for its role as a plant metabolite and its potential biological activities.

Medicine: Research is ongoing to explore the potential therapeutic applications of MRS928, particularly in the context of its bioactive properties.

Mechanism of Action

Target of Action

3,5,7-Trimethoxyflavone, a flavonoid compound, primarily targets the tumor necrosis factor (TNF)-α-induced high expression and secretion of matrix metalloproteinase (MMP)-1 by cells . It also interacts with Akt, COX-2, MAPKs , and induces heme oxygenase (HO)-1 .

Mode of Action

This compound inhibits the TNF-α-induced high expression and secretion of MMP-1 by cells . It suppresses the excessive increase in ROS, MAPKs, Akt, and COX-2, and increases HO-1 expression . It also reduces the expression of pro-inflammatory cytokines, including IL-1β, IL-6, and IL-8 .

Biochemical Pathways

The changes by which this compound reduces TNF-α-stimulated responses in cells are correlated with the suppression of Akt, COX-2, MAPK activation, and induction of HO-1 . Moreover, this compound reduced the expression of proinflammatory cytokine mediators induced by TNF-α stimulation, including IL-1β, IL-6, and IL-8 .

Pharmacokinetics

The methoxyflavones, including this compound, show low oral bioavailability of 1 to 4% . They are detected at their highest levels in the liver followed by the kidney. They are also found in the lung, testes, and brain . After absorption, organ distribution, and metabolism, the components of Kaempferia parviflora, from which this compound is derived, are mainly eliminated through urine in the forms of demethylated, sulfated, and glucuronidated products and as demethylated metabolites in the feces .

Result of Action

This compound significantly inhibits the TNF-α-induced high expression and secretion of MMP-1 by cells . It suppresses the excessive increase in ROS, MAPKs, Akt, and COX-2, and increases HO-1 expression . The expression of pro-inflammatory cytokines, including IL-1β, IL-6, and IL-8, is also suppressed by this compound . These results indicate that this compound isolated from K. parviflora is a potential candidate for ameliorating skin damage .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

3,5,7-Trimethoxyflavone plays a significant role in biochemical reactions, particularly in inhibiting the tumor necrosis factor (TNF)-α-induced high expression and secretion of matrix metalloproteinase (MMP)-1 by cells . This interaction suggests that this compound can modulate inflammatory responses and extracellular matrix degradation. Additionally, it has been shown to interact with various enzymes and proteins involved in oxidative stress and cell signaling pathways .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It has been demonstrated to protect neuronal cells against beta amyloid-induced neurotoxicity by reducing intracellular reactive oxygen species (ROS) levels and inhibiting the phosphorylation of stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) and extracellular signal-regulated kinase (ERK 1/2) . Furthermore, it can ameliorate skin damage by inhibiting the high expression and secretion of MMP-1 in human dermal fibroblasts .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It inhibits the TNF-α-induced high expression and secretion of MMP-1 by binding to specific receptors and modulating signaling pathways . Additionally, it interferes with cell signaling by inhibiting the phosphorylation of SAPK/JNK and ERK 1/2, which are part of the mitogen-activated protein kinase (MAPK) family . These interactions lead to reduced oxidative stress and inflammation, contributing to its protective effects on cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease with prolonged exposure to light and air . Long-term studies have shown that this compound can maintain its protective effects on cells for extended periods, although its efficacy may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exert protective effects on neuronal cells and reduce oxidative stress . At higher doses, it may exhibit toxic or adverse effects, including potential hepatotoxicity and gastrointestinal disturbances . It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of hydroxylated and conjugated metabolites . These metabolites can influence metabolic flux and alter metabolite levels in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in specific tissues, such as the liver and brain, where it exerts its therapeutic effects . Its distribution is influenced by factors such as lipophilicity and binding affinity to plasma proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is known to localize in the cytoplasm and mitochondria, where it can modulate cellular processes such as oxidative phosphorylation and apoptosis . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

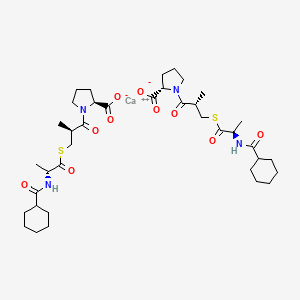

MRS928 can be synthesized from galangin and dimethyl sulfate. The reaction involves heating with potassium carbonate in acetone for 4 hours . The yield of this reaction is approximately 67%

Chemical Reactions Analysis

Comparison with Similar Compounds

MRS928 is similar to other flavonoid compounds, such as:

Galangin: The parent compound from which MRS928 is derived.

Quercetin: Another flavonoid with similar bioactive properties.

Kaempferol: A flavonoid with comparable biological activities.

MRS928 is unique due to its specific methoxy substitutions, which may influence its bioactivity and chemical properties .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name |

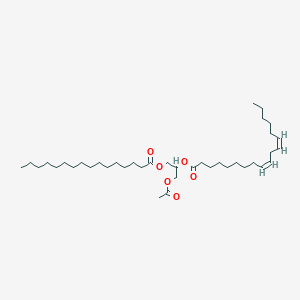

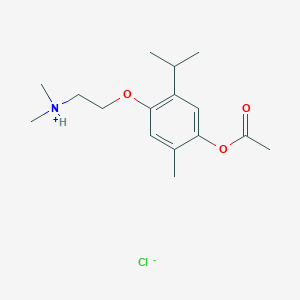

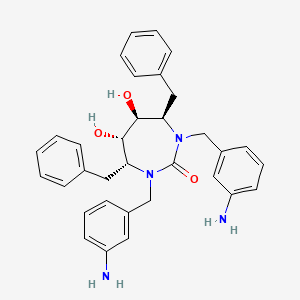

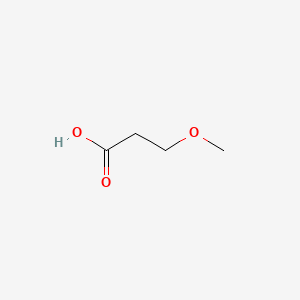

3,5,7-trimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-9-13(21-2)15-14(10-12)23-17(18(22-3)16(15)19)11-7-5-4-6-8-11/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTHKWVPSIGKMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181461 | |

| Record name | Chromen-4-one, 3,5,7-trimethoxy-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26964-29-4 | |

| Record name | 3,5,7-Trimethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26964-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromen-4-one, 3,5,7-trimethoxy-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026964294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromen-4-one, 3,5,7-trimethoxy-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,7-trimethoxy-2-phenyl-4H-chromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of 3,5,7-trimethoxyflavone and what plant is it commonly found in?

A1: this compound is a natural flavonoid compound found in Kaempferia parviflora, commonly known as black ginger. It is a tropical medicinal plant traditionally used in Southeast Asia for various ailments. [, , , , ]

Q2: How does this compound exert its anti-inflammatory effects?

A2: Studies suggest that this compound inhibits an early step in the high-affinity IgE receptor signaling cascade, leading to suppressed degranulation and reduced production of inflammatory mediators in rat basophilic leukemia cells. This mechanism appears distinct from intracellular calcium release and protein kinase C activation. []

Q3: How does this compound protect skin cells from damage?

A3: Research shows that this compound safeguards human dermal fibroblasts by:

- Suppressing MMP-1: It significantly inhibits the expression and secretion of matrix metalloproteinase-1 (MMP-1) induced by tumor necrosis factor-alpha (TNF-α). []

- Reducing Oxidative Stress: It mitigates excessive reactive oxygen species (ROS) production. []

- Modulating Signaling Pathways: It suppresses the overactivation of mitogen-activated protein kinases (MAPKs), Akt, and cyclooxygenase-2 (COX-2) while enhancing heme oxygenase-1 (HO-1) expression. []

- Inhibiting Pro-inflammatory Cytokine Production: It reduces the expression of interleukin (IL)-1β, IL-6, and IL-8. []

Q4: Could this compound be useful in treating bacterial infections?

A4: Research suggests that this compound exhibits synergistic antibacterial effects when combined with gentamicin against carbapenem-resistant Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. This synergistic activity could be promising for combating antibiotic resistance. []

Q5: Does the position of the methoxy group on the flavonoid structure affect its activity?

A5: Yes, the structure-activity relationship studies indicate that the presence of a methoxy group at the C-5 position in methoxyflavones plays a crucial role in their anti-melanogenic activity. []

Q6: How does this compound impact melanin production?

A6: Studies in B16F10 mouse melanoma cells demonstrate that this compound significantly inhibits tyrosinase activity, a key enzyme involved in melanin synthesis. Consequently, it effectively reduces melanin content in these cells, suggesting potential as an anti-melanogenic agent. []

Q7: Are there other biological activities associated with this compound?

A7: Yes, this compound has shown potent antiplasmodial activity against the Plasmodium falciparum strain K1. [] Additionally, it displays inhibitory effects on xanthine oxidase, an enzyme involved in oxidative stress and inflammation. []

Q8: Can this compound be chemically modified to create other potentially useful compounds?

A8: Yes, researchers have successfully synthesized 5,6,7-trihydroxy-3-methoxyflavones from 6-hydroxy-3,5,7-trimethoxyflavones using selective O-alkylation and dealkylation reactions. This method provides a route for creating structurally related compounds with potentially different biological activities. []

Q9: How is this compound metabolized in the human body?

A9: Studies using the human gut bacterium Blautia sp. MRG-PMF1 reveal that this compound undergoes demethylation, ultimately converting to chrysin. This bacterial strain demonstrates a specific demethylation pattern, generally following the order: C-7 > C-4' ≈ C-3' > C-5 > C-3. [] This information helps understand how the compound is metabolized and potentially contributes to its overall effects.

Q10: What analytical techniques are used to identify and quantify this compound?

A10: Researchers commonly employ techniques like high-performance liquid chromatography (HPLC), often coupled with photodiode array detection (PDA) or mass spectrometry (MS), to analyze and quantify this compound in plant extracts and biological samples. [, , , ]

Q11: Are there different types of Kaempferia parviflora, and do they differ in their this compound content?

A11: Yes, Kaempferia parviflora exists in two main types: red-leaf and green-leaf. Quantitative analysis reveals that the green-leaf type generally contains higher amounts of this compound compared to the red-leaf type. []

Q12: Are there any studies on the physical and chemical properties of this compound?

A12: Yes, studies have investigated the fluorescence quenching of this compound by inorganic ions in aqueous solutions. [] Furthermore, research has explored the impact of acidity on the absorption and fluorescence spectra of this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.